molecular formula C15H19ClN4O2 B165018 (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol CAS No. 126040-72-0

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Cat. No. B165018
M. Wt: 322.79 g/mol
InChI Key: IULXCMVDEVQTBV-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as CDMB, is a chemical compound that belongs to the class of triazole fungicides. It was first synthesized in 1994 and has since been used in the agricultural industry to control fungal diseases in crops.

Mechanism Of Action

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic sterols in the fungal cell membrane, causing membrane damage and ultimately cell death.

Biochemical And Physiological Effects

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been found to have low toxicity to humans and animals, with no adverse effects reported in acute toxicity studies. However, it may have some ecological impact as it can persist in soil and water systems.

Advantages And Limitations For Lab Experiments

One advantage of using (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol in lab experiments is its broad-spectrum activity against a wide range of fungal pathogens. However, its use may be limited by its persistence in the environment and potential ecological impact.

Future Directions

Future research on (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol could focus on its potential use in the treatment of fungal infections in humans and animals, as well as its ecological impact and potential alternatives to reduce its persistence in the environment. Additionally, further studies could investigate the mechanism of action of (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol and its potential use in combination with other antifungal agents to enhance its efficacy.

Synthesis Methods

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with methylamine, followed by the condensation of the resulting 4-chlorobenzylidene-methylamine with 3,3-dimethyl-1-butanol and 1,2,4-triazole. The final step involves the oxidation of the resulting compound to form (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens that cause diseases in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has also been studied for its potential use in the treatment of fungal infections in humans and animals.

properties

CAS RN

126040-72-0

Product Name

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C15H19ClN4O2

Molecular Weight

322.79 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3/b19-8+

InChI Key

IULXCMVDEVQTBV-UFWORHAWSA-N

Isomeric SMILES

CC(C)(/C=N/OC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

SMILES

CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

synonyms

Bay R 3783
Bay R-3783

Origin of Product

United States

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